Cas no 2229929-16-0 ((S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one)

(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one structure
2229929-16-0 structure
Nome del prodotto:(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one
Numero CAS:2229929-16-0
MF:C18H22F3NO3
MW:357.367395877838
CID:6642606

(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one
    • 2-Oxazolidinone, 4-(1,1-dimethylethyl)-3-[(1S)-3-oxo-1-[4-(trifluoromethyl)phenyl]butyl]-, (4S)-
    • Inchi: 1S/C18H22F3NO3/c1-11(23)9-14(12-5-7-13(8-6-12)18(19,20)21)22-15(17(2,3)4)10-25-16(22)24/h5-8,14-15H,9-10H2,1-4H3/t14-,15+/m0/s1
    • Chiave InChI: NHIOVUPISQHICW-LSDHHAIUSA-N
    • Sorrisi: O1C[C@H](C(C)(C)C)N([C@H](C2=CC=C(C(F)(F)F)C=C2)CC(=O)C)C1=O

(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Riferimento
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
2.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
3.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Riferimento
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Riferimento
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
1.2 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
Riferimento
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Raw materials

(S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one Preparation Products

Fornitori consigliati
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.